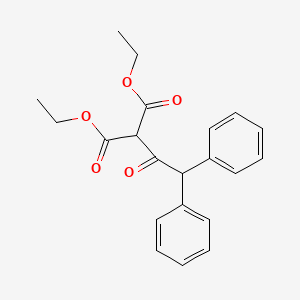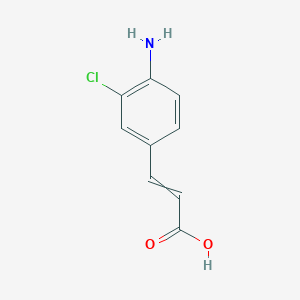![molecular formula C15H18N4O2S B14005741 3-Nitro-4-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}pyridine-2,6-diamine CAS No. 60282-78-2](/img/structure/B14005741.png)
3-Nitro-4-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}pyridine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine is a chemical compound known for its unique structure and properties It belongs to the class of nitropyridines, which are characterized by the presence of a nitro group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine typically involves multiple steps. One common method involves the nitration of a pyridine derivative, followed by the introduction of the sulfanyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The process may also involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfanylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and reduces the risk of contamination .
化学反応の分析
Types of Reactions
3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to 3-amino-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target proteins and enzymes .
類似化合物との比較
Similar Compounds
3-nitropyridine: Lacks the sulfanyl and trimethylphenyl groups, resulting in different reactivity and applications.
4-nitropyridine: Similar nitro group positioning but different substitution pattern, leading to distinct chemical properties.
2-amino-3-nitropyridine:
Uniqueness
3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine is unique due to the presence of both the nitro and sulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications. The trimethylphenyl group further enhances its stability and modifies its interaction with biological targets .
特性
CAS番号 |
60282-78-2 |
|---|---|
分子式 |
C15H18N4O2S |
分子量 |
318.4 g/mol |
IUPAC名 |
3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C15H18N4O2S/c1-8-4-9(2)11(10(3)5-8)7-22-12-6-13(16)18-15(17)14(12)19(20)21/h4-6H,7H2,1-3H3,(H4,16,17,18) |
InChIキー |
ZSIKUVZYKKDRBM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CSC2=CC(=NC(=C2[N+](=O)[O-])N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


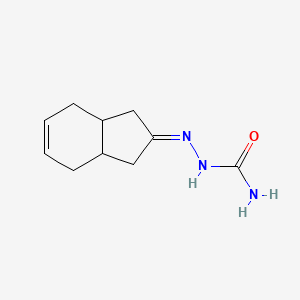

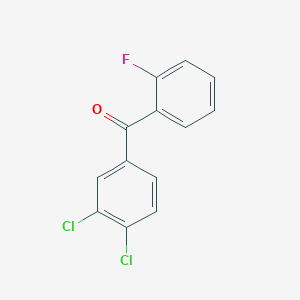
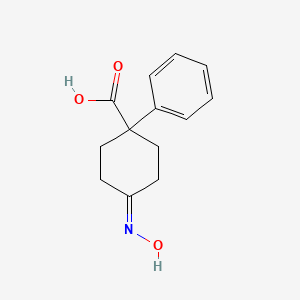
![2-bis(3,5-diphenylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide](/img/structure/B14005682.png)

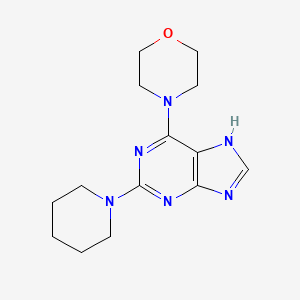
![2-Amino-3-carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydrofuran](/img/structure/B14005699.png)
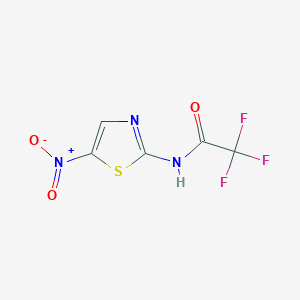
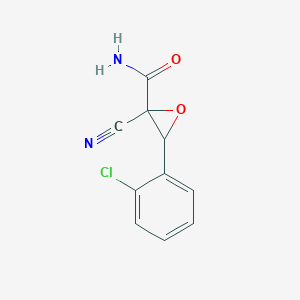
![N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride](/img/structure/B14005710.png)

